N-Desbutyl-N-propyl Bumetanide

Description

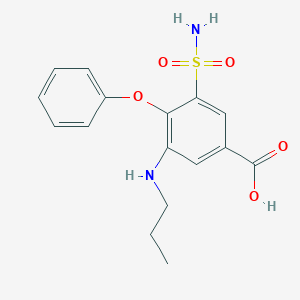

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACFNSGLDGBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615220 | |

| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28395-28-0 | |

| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Desbutyl-N-propyl Bumetanide

This guide provides a comprehensive overview of a feasible synthetic pathway for N-Desbutyl-N-propyl bumetanide, a close analog of the potent loop diuretic, bumetanide. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical rationale, experimental protocols, and analytical validation of the synthesis.

Introduction: The Significance of Bumetanide Analogs

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a powerful diuretic used in the management of edema associated with congestive heart failure, as well as liver and kidney disease.[1][2][3] Its mechanism of action involves the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle.[1][4] The synthesis of bumetanide analogs, such as this compound, is a subject of scientific interest for structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with modified pharmacokinetic profiles or enhanced therapeutic properties. This guide will focus on a logical and efficient synthesis of the N-propyl analog, starting from a common precursor.

Proposed Synthetic Pathway: Reductive Amination

The most direct and widely applicable approach to synthesizing this compound is through the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with propanal. This method is favored for its efficiency and relatively mild reaction conditions. An alternative, direct N-alkylation with a propyl halide, is often less efficient due to the potential for over-alkylation and the need for harsher conditions.

The overall transformation is depicted in the reaction scheme below:

Figure 1: Proposed synthesis of this compound via reductive amination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C₁₃H₁₂N₂O₅S | 308.31 | >98% | Major suppliers |

| Propanal | C₃H₆O | 58.08 | >97% | Major suppliers |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | >97% | Major suppliers |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Major suppliers |

| Acetic acid, glacial | CH₃COOH | 60.05 | >99.7% | Major suppliers |

| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Prepared in-house |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Major suppliers |

| Hydrochloric acid, 1M | HCl | 36.46 | - | Prepared in-house |

Synthesis Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (3.08 g, 10 mmol) and propanal (0.70 g, 12 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Acidification: To the resulting suspension, add glacial acetic acid (0.6 g, 10 mmol). The acetic acid acts as a catalyst for the formation of the intermediate imine.

-

Reduction: While stirring vigorously, add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes/acetic acid (50:50:1). The starting material and product should have distinct Rf values.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound. A previously reported method for a similar compound involved precipitation by adjusting the pH of a basic solution.[5]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (in DMSO-d₆) | Aromatic protons in the 6.8-7.8 ppm range, a triplet corresponding to the terminal methyl group of the propyl chain around 0.9 ppm, a multiplet for the methylene group adjacent to the methyl group around 1.6 ppm, and a multiplet for the methylene group attached to the nitrogen around 3.1 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at lower field (>12 ppm), and the amine and sulfonamide protons will also be present. |

| ¹³C NMR (in DMSO-d₆) | Peaks corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid (~167 ppm), and the three distinct carbons of the propyl group. |

| Mass Spectrometry (MS) | The calculated molecular weight for this compound (C₁₆H₁₈N₂O₅S) is 350.40 g/mol . Expect to observe the [M+H]⁺ ion at m/z 351.1 or the [M-H]⁻ ion at m/z 349.1 in high-resolution mass spectrometry. |

| Melting Point | A sharp melting point is indicative of high purity. For comparison, a related compound, 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid, has a reported melting point of 223-224°C.[5] |

| Purity by HPLC | A high-performance liquid chromatography (HPLC) analysis should show a single major peak corresponding to the desired product, with purity typically exceeding 98%. |

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Propanal is flammable and an irritant.

-

Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases. Handle with care and avoid contact with moisture.

-

Dichloromethane is a suspected carcinogen.

-

Glacial acetic acid is corrosive.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By leveraging the well-established methodology of reductive amination, this protocol can be readily implemented in a standard organic chemistry laboratory. The thorough characterization of the final product is crucial to ensure its identity and purity for subsequent research and development activities. This guide serves as a foundational document for scientists exploring the synthesis and properties of bumetanide analogs.

References

- A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to tre

- Bumetanide synthesis. ChemicalBook.

- This compound synthesis. ChemicalBook.

- A kind of synthetic method of bumetanide.

- Bumetanide--the way to its chemical structure. PubMed.

- FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TRE

- A kind of synthetic method of bumetanide.

- Dilution Bumetanide - BUMEX ®. GlobalRPH.

- Bumetanide | 28395-03-1 | FB19354. Biosynth.

- 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid | CAS No- 28395-28-0.

- Bumetanide (Ro 10-6338) | NKCC1 Inhibitor. MedchemExpress.com.

- Bumetanide | C17H20N2O5S | CID 2471. PubChem - NIH.

- CAS No : 28395-28-0 | Product Name : 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid.

- Bumetanide. Wikipedia.

- This compound 100mg. rons.

- Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. PrepChem.com.

- BUMEX Brand of bumetanide TABLETS WARNING Bumex (bumetanide) is a potent diuretic which, if given in excessive amounts, can lead.

- Preparation method of bumetanide.

- 1346601-70-4| Chemical Name : this compound-d5.

Sources

N-Desbutyl-N-propyl Bumetanide: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth examination of the synthesis, characterization, and analytical control of a critical bumetanide-related compound.

Foreword

As a Senior Application Scientist, my experience in the field of pharmaceutical analysis has repeatedly demonstrated the critical importance of understanding and controlling impurities in active pharmaceutical ingredients (APIs). These compounds, even at trace levels, can have significant implications for the safety, efficacy, and stability of a drug product. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of N-Desbutyl-N-propyl Bumetanide, a known impurity of the potent loop diuretic, Bumetanide.

This document moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the scientific principles and practical considerations involved in managing this specific impurity. We will delve into its chemical identity, synthesis, analytical characterization, and its significance within the broader context of pharmaceutical development and regulatory compliance. The methodologies and workflows presented herein are designed to be self-validating, reflecting the rigorous standards of the pharmaceutical industry.

Introduction to this compound

This compound is a close structural analog and a known process-related impurity of Bumetanide.[1][2] Its presence in the final drug substance is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and consistency of Bumetanide formulations. Understanding the chemical nature and origin of this impurity is the first step in developing a robust control strategy.

Chemically, it is known as 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid.[1][3] The key structural difference from the parent drug, Bumetanide, is the substitution of the N-butyl group with an N-propyl group. This seemingly minor alteration can potentially impact the molecule's pharmacological and toxicological profile.

| Identifier | Value | Source |

| Chemical Name | 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [1][3] |

| Synonyms | This compound, Bumetanide Impurity 1, Bumetanide Propyl Analogue | [2][4] |

| CAS Number | 28395-28-0 | [1][3] |

| Molecular Formula | C₁₆H₁₈N₂O₅S | [1][3] |

| Molecular Weight | 350.39 g/mol | [3] |

The Significance of this compound in Drug Development

The control of impurities in pharmaceuticals is a mandate from regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[5] Impurities can arise from various sources, including the synthesis of the API, degradation of the drug substance over time, and interactions with excipients or packaging materials.[2]

This compound is primarily considered a process-related impurity , meaning it is likely formed during the synthesis of Bumetanide.[5] This can occur if propyl-containing reagents or intermediates are present in the manufacturing process. While specific details on its formation are not extensively published, it is a logical consequence of the alkylation step in Bumetanide synthesis if propyl precursors are available.

The central concern with any impurity is its potential to impact the safety and efficacy of the drug product. While there is a lack of extensive public data on the specific pharmacological and toxicological profile of this compound, the general principle for structurally similar impurities is to assume they may have some biological activity. Structure-activity relationship studies on Bumetanide derivatives have shown that modifications to the N-alkyl side chain can influence diuretic potency.[6] Therefore, controlling the level of this impurity is essential.

Synthesis and Characterization

The ability to synthesize and characterize this compound is fundamental for its use as a reference standard in analytical method development and validation. A reliable source of the pure impurity is necessary to accurately identify and quantify its presence in batches of the Bumetanide API.

Synthetic Pathway

A plausible synthetic route to this compound involves the hydrolysis of its ethyl ester precursor.[7] This method is analogous to synthetic steps used for other bumetanide-related compounds.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound [7]

-

Dissolution: Dissolve 1 gram of Ethyl 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoate in 15 mL of 1N sodium hydroxide.

-

Hydrolysis: Heat the solution on a steam bath for 1 hour.

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Precipitation: Acidify the solution by adding 4N hydrochloric acid dropwise until a pH of 2.5 is reached, inducing the precipitation of the product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry to yield this compound. The reported melting point is 223-224°C.

Spectroscopic Characterization

Comprehensive characterization using spectroscopic techniques is essential to confirm the identity and purity of the synthesized reference standard. While full spectral data is often proprietary and provided with commercially sourced standards, the expected spectral features can be inferred from the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen), aromatic protons in distinct regions, and exchangeable protons for the carboxylic acid and sulfonamide groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the propyl chain.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (350.39 g/mol ).[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also be analyzed to provide structural information.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the N-H stretches of the secondary amine and sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide group.

Analytical Methodologies for Control

A robust and validated analytical method is required for the routine quality control of Bumetanide to ensure that this compound and other impurities are below their specified limits. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[8]

RP-HPLC Method for Bumetanide and its Impurities

A stability-indicating RP-HPLC method is crucial for separating the API from its impurities and any potential degradation products.[8] The following is an example of a reported method:

| Parameter | Condition | Source |

| Column | Discovery C18 (250 x 4.6 mm, 5 µm) | |

| Mobile Phase | 0.1% o-phthalaldehyde and acetonitrile (50:50 v/v) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection | Photodiode Array (PDA) at 254 nm | [8] |

| Column Temperature | 50 °C |

This method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[8]

Caption: General workflow for HPLC analysis of bumetanide impurities.

Regulatory Considerations

The control of impurities in drug substances is governed by the ICH Q3A(R2) guideline.[3] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its toxicological effects.

The specific limits for this compound in Bumetanide drug products are not publicly disclosed and would be established by the manufacturer and agreed upon with regulatory agencies based on the maximum daily dose of the drug and the qualification data for the impurity. The United States Pharmacopeia (USP) monograph for Bumetanide lists several related compounds, and manufacturers must control these and any other impurities to within acceptable limits.[9]

Conclusion and Future Perspectives

This compound is a critical process-related impurity of Bumetanide that requires rigorous control and monitoring throughout the drug development lifecycle. A thorough understanding of its chemical properties, synthesis, and analytical detection is paramount for ensuring the quality, safety, and efficacy of Bumetanide-containing medicines.

While this guide provides a comprehensive overview based on currently available information, there remain areas for further research. A more detailed public disclosure of the pharmacological and toxicological profile of this compound would be beneficial for the scientific community. Additionally, further studies into the specific mechanisms of its formation during the Bumetanide synthesis process could lead to improved manufacturing processes with lower impurity levels.

As analytical technologies continue to advance, more sensitive and efficient methods for impurity profiling will undoubtedly emerge. It is the responsibility of every scientist in the pharmaceutical industry to leverage these tools to ensure the highest standards of quality and patient safety.

References

- Feit, P. W., et al. (1970). Synthesis and diuretic activity of some 3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 13(6), 1071-1075.

-

Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]

-

SynZeal. (n.d.). Bumetanide EP Impurity A. Retrieved from [Link]

- USP. (n.d.). Bumetanide.

-

FDA. (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. Retrieved from [Link]

- CABI Digital Library. (n.d.). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation.

- Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(4), 856-860.

- Kumar, P. S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.

-

Pharmaffiliates. (n.d.). Bumetanide-impurities. Retrieved from [Link]

- Gasco, M. R., & Gatti, R. (1984). In vitro metabolism of bumetanide. Pharmacy World & Science, 6(6), 274-276.

-

SynZeal. (n.d.). Bumetanide EP Impurity B. Retrieved from [Link]

- Kumar, P. S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.

- Woolf, T. F., et al. (1997). A study of the pharmacodynamic differences between immediate and extended release bumetanide formulations. Journal of pharmaceutical sciences, 86(2), 206-211.

- Simson Pharma Limited. (n.d.). 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid. Retrieved from a relevant chemical supplier website.

- Kelso, E. J., et al. (2000). Positive effect of bumetanide on contractile activity of ventricular cardiomyocytes. European journal of pharmacology, 403(1-2), 121-127.

-

PrepChem. (n.d.). Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

- USP. (n.d.). Bumetanide Related Compound A (10 mg) (3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid).

- Google Patents. (n.d.). CN115677544A - Preparation method of bumetanide.

-

MDPI. (2020). Int. J. Mol. Sci., Volume 21, Issue 9 (May-1 2020) – 375 articles. Retrieved from [Link]

- Google Patents. (n.d.). CN106748906A - A kind of synthetic method of bumetanide.

- Google Patents. (n.d.). CN106748906B - A kind of synthetic method of bumetanide.

- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.

-

FDA. (2022). Forms & Submission Requirements. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101591276B - Method for preparing bumetanide.

- Rons. (n.d.). This compound 50mg. Retrieved from a relevant chemical supplier website.

-

Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]

-

FDA. (2024). Draft Guidance on Bumetanide. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Bumetanide EP Impurity B | 28328-54-3 | SynZeal [synzeal.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. newdruginfo.com [newdruginfo.com]

An In-depth Technical Guide to N-Desbutyl-N-propyl Bumetanide (CAS No. 28395-28-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of a Key Bumetanide Analog

N-Desbutyl-N-propyl Bumetanide, with the CAS number 28395-28-0, is a significant chemical entity within the landscape of pharmaceutical analysis and development. It is primarily recognized as a key impurity and a close structural analog of Bumetanide, a potent loop diuretic used in the treatment of edema associated with congestive heart failure, and liver and kidney disease.[1] The stringent regulations set by authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) necessitate the comprehensive identification, characterization, and control of such impurities to ensure the safety and efficacy of the final drug product.[1][2] This guide provides a detailed technical overview of this compound, covering its synthesis, analytical characterization, and its critical role in the context of drug metabolism and regulatory compliance.

The study of this compound is not merely an academic exercise; it is a crucial aspect of ensuring pharmaceutical quality. As a process-related impurity, its presence can indicate side reactions during the synthesis of Bumetanide. Furthermore, as a potential metabolite, understanding its properties is vital for comprehensive pharmacokinetic and toxicological assessments of the parent drug.[3][4] This document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively manage this compound.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is the first step in its effective handling and analysis. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 28395-28-0 | [5] |

| Chemical Name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | [5] |

| Molecular Formula | C₁₆H₁₈N₂O₅S | |

| Molecular Weight | 350.39 g/mol | |

| Appearance | Solid (Typical) | Inferred from general chemical properties |

| Solubility | Soluble in methanol and other organic solvents | Inferred from analytical methods |

| pKa | Acidic (due to carboxylic acid and sulfonamide groups) | Inferred from structural similarity to Bumetanide[6] |

Synthesis and Purification: A Guided Approach

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, a common precursor in Bumetanide synthesis.[7]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on similar documented syntheses.[7][9] Researchers should perform appropriate safety assessments and optimization studies.

Step 1: Reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

-

Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (1 equivalent) and 10% Palladium on carbon (5-10% w/w) in a suitable solvent such as ethanol or methanol.

-

Hydrogenation: Seal the reactor, flush with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.

-

Reaction Conditions: Heat the mixture to 40-50°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, carefully vent the hydrogen, and flush with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which can be used in the next step without further purification.

Step 2: Reductive Amination to this compound

-

Reaction Setup: In a suitable reactor, dissolve the crude 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1 equivalent) in a solvent like methanol.

-

Reagent Addition: Add propanal (1.1-1.5 equivalents) and a fresh portion of 10% Palladium on carbon (5-10% w/w).

-

Hydrogenation: Seal the reactor, flush with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (30-40°C).

-

Monitoring: Carefully monitor the reaction by HPLC to maximize the formation of the desired mono-propylated product and minimize the formation of di-propylated and other byproducts.

-

Work-up: Upon completion, cool the reaction, vent the hydrogen, and flush with nitrogen. Filter the catalyst through celite.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by preparative chromatography to achieve the desired purity.

Analytical Characterization: Ensuring Identity and Purity

Robust analytical methods are paramount for the unambiguous identification and quantification of this compound, whether as a reference standard or as an impurity in Bumetanide active pharmaceutical ingredient (API) or drug product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of analytical testing for Bumetanide and its related substances.[10][11] A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential.

Typical HPLC Method Parameters:

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of polar and non-polar analytes. |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 0.1% orthophosphoric acid or a phosphate buffer), isocratic or gradient elution | The organic modifier (acetonitrile) controls the retention of the analytes, while the buffer maintains a consistent pH for reproducible chromatography. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | UV at approximately 254 nm | Bumetanide and its analogs have a strong UV chromophore, allowing for sensitive detection at this wavelength.[10] |

| Column Temperature | 25-30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Method Validation: Any HPLC method used for quantification must be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of this compound. It provides accurate mass information, which aids in structure elucidation.

-

Expected Ionization: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 351.1.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that can confirm the structure. The fragmentation pattern would likely involve losses of the propylamino side chain and parts of the benzoic acid moiety.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For this compound, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of all atoms in the molecule. Key expected signals in the ¹H NMR spectrum would include those for the propyl group (a triplet and two multiplets), the aromatic protons, and the amine and carboxylic acid protons.

Significance in Drug Development and Regulatory Context

The presence of impurities in a drug substance can affect both its safety and efficacy. Therefore, regulatory bodies have strict guidelines for the control of impurities.[2][13]

This compound as a Process Impurity

During the synthesis of Bumetanide, which involves the N-butylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, the use of impure starting materials or suboptimal reaction conditions could lead to the formation of this compound if propyl-containing reagents are present. Its detection and quantification are therefore a critical part of in-process controls and final API release testing.

This compound in the Context of Drug Metabolism

The metabolism of Bumetanide in humans primarily involves the oxidation of the N-butyl side chain.[3][14] While N-desbutyl bumetanide is a known metabolite, the formation of a propyl analog in vivo is less likely unless there is a specific metabolic pathway that can introduce a propyl group, which is not a common biotransformation. However, if N-propylamine were present as an impurity in the Bumetanide synthesis, the resulting this compound could be considered a "metabolite of an impurity." Understanding its pharmacological and toxicological profile would be important for a comprehensive safety assessment.

Regulatory Thresholds and Qualification

According to ICH guidelines (Q3A/B), impurities present above a certain threshold (typically 0.10% for reporting and 0.15% for identification) must be identified.[15] If an impurity is present at a level higher than the qualification threshold, its safety must be established through toxicological studies or by demonstrating that it is a significant metabolite in humans.[16] Having a well-characterized reference standard of this compound is essential for these studies.

Caption: Decision workflow for managing impurities like this compound.

Conclusion

This compound (CAS No. 28395-28-0) is more than just a chemical entry in a database; it is a critical compound for ensuring the quality and safety of the widely used diuretic, Bumetanide. A thorough understanding of its synthesis, purification, and analytical characterization is indispensable for pharmaceutical scientists and researchers. By applying the principles and methodologies outlined in this guide, drug development professionals can effectively control this impurity, adhere to global regulatory standards, and ultimately contribute to the delivery of safer and more effective medicines to patients. The availability of a well-characterized reference standard for this compound is a key enabler for all these activities.

References

-

RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (URL: [Link])

-

RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form - SciSpace. (URL: [Link])

-

Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation - Asian Journal of Research in Chemistry. (URL: [Link])

-

High-performance liquid chromatographic assay for bumetanide in plasma and urine - PubMed. (URL: [Link])

-

Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. (URL: [Link])

-

Bumetanide Monograph for Professionals - Drugs.com. (URL: [Link])

-

Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. (URL: [Link])

-

Bumetanide Impurities and Related Compound - Veeprho. (URL: [Link])

-

Metabolism of bumetanide (Journal Article) | OSTI.GOV. (URL: [Link])

-

development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation - CABI Digital Library. (URL: [Link])

-

Bumetanide | C17H20N2O5S | CID 2471 - PubChem. (URL: [Link])

-

Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets | FDA. (URL: [Link])

-

RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form | Asian Journal of Chemistry. (URL: [Link])

-

facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat - IJRPC. (URL: [Link])

-

Diuretic effect and metabolism of bumetanide in man - PubMed. (URL: [Link])

-

Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed. (URL: [Link])

-

Bumex (bumetanide) & Nitrosamine Impurity - Sentinel Initiative. (URL: [Link])

-

Metabolism of Bumetanide - Semantic Scholar. (URL: [Link])

-

FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar. (URL: [Link])

- CN106748906A - A kind of synthetic method of bumetanide - Google P

- CN106748906B - A kind of synthetic method of bumetanide - Google P

-

N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets - PubMed. (URL: [Link])

-

Toxicologic evaluation of bumetanide, potent diuretic agent - PubMed. (URL: [Link])

-

Metabolism of bumetanide - PubMed. (URL: [Link])

-

New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic - Acta Scientific. (URL: [Link])

-

Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph - SciSpace. (URL: [Link])

-

Synthesis of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid - PrepChem.com. (URL: [Link])

-

A Review of Different Analytical Techniques: Bumetanide - Acta Scientific. (URL: [Link])

-

CAS No : 28395-28-0 | Product Name : 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid. (URL: [Link])

-

Quality: impurities | European Medicines Agency. (URL: [Link])

-

Bumetanide--the way to its chemical structure - PubMed. (URL: [Link])

-

Complying with requirements relating to impurities in prescription medicines. (URL: [Link])

-

Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: [Link])

-

Bumetanide Tablets - USP-NF. (URL: [Link])

-

Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (URL: [Link])

-

Regulatory aspects of Impurity profiling - ijdra. (URL: [Link])

-

Q 3 B (R2) Impurities in New Drug Products - EMA. (URL: [Link])

Sources

- 1. veeprho.com [veeprho.com]

- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. drugs.com [drugs.com]

- 4. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. academic.oup.com [academic.oup.com]

- 7. ijrpc.com [ijrpc.com]

- 8. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tga.gov.au [tga.gov.au]

- 14. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure of N-Desbutyl-N-propyl Bumetanide

Abstract

This technical guide provides a comprehensive analysis of N-Desbutyl-N-propyl Bumetanide, a primary analogue and impurity of the potent loop diuretic, Bumetanide. Designed for researchers, scientists, and drug development professionals, this document delineates the molecular structure, physicochemical properties, and a plausible synthetic pathway for this compound. It further details the essential analytical methodologies required for its structural elucidation and quantification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, grounding the protocols in established principles of analytical and organic chemistry. This guide serves as an authoritative resource for laboratories involved in the quality control of Bumetanide, metabolite identification, or research into structure-activity relationships of related diuretic compounds.

Introduction: The Significance of Bumetanide Analogues

Bumetanide is a potent sulfonamide loop diuretic used clinically to treat edema associated with congestive heart failure, and liver and kidney disease[1][2]. Its mechanism of action involves the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, leading to significant diuresis[3]. The synthesis and metabolic pathways of Bumetanide can produce various related substances, including impurities and metabolites[4][5][6][7]. The identification and characterization of these compounds are mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final drug product[6].

This compound is a structural analogue of Bumetanide where the N-butyl side chain is replaced by an N-propyl group. This compound is recognized as a key impurity and is crucial for several areas of pharmaceutical science:

-

Quality Control: As a process-related impurity or potential degradant, its presence and quantity in Bumetanide active pharmaceutical ingredient (API) and finished products must be monitored.

-

Metabolite Identification: While oxidation of the N-butyl side chain is the primary metabolic route for Bumetanide[4][7][8], the study of analogues like the N-propyl variant can aid in developing analytical methods to identify novel or unexpected metabolic products.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and characterizing analogues are fundamental to understanding how structural modifications affect diuretic potency and pharmacological profile[9].

This guide provides the foundational knowledge and technical protocols necessary to confidently identify, synthesize, and analyze this compound.

Molecular Identity and Physicochemical Properties

The fundamental step in analyzing any compound is to establish its definitive molecular structure and associated properties.

Molecular Structure

-

Systematic (IUPAC) Name: 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid[10][11][12]

-

Synonyms: this compound, Bumetanide Propyl Analogue, Bumetanide Impurity 1[11][13]

The core structure consists of a benzoic acid backbone substituted with phenoxy, propylamino, and sulfamoyl functional groups. The replacement of the butyl group with a propyl group reduces the carbon chain length by one methylene unit.

Caption: 2D representation of this compound.

Physicochemical Data Summary

Quantitative data for this molecule is essential for developing analytical methods, predicting its behavior in biological systems, and establishing specifications.

| Property | Value | Source / Method |

| Molecular Formula | C₁₆H₁₈N₂O₅S | [10][11][12][14] |

| Molecular Weight | 350.39 g/mol | [10][11][14] |

| Appearance | White to off-white solid | Inferred from parent compound |

| Melting Point | 223-224°C | [14] |

| Solubility | Soluble in Methanol | [11] |

| SMILES | CCCNc1cc(cc(c1Oc2ccccc2)S(=O)(=O)N)C(=O)O | [10] |

| InChI | InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | [10] |

Synthesis and Characterization

The availability of a pure reference standard is a prerequisite for accurate analytical method development and validation. While this compound is available commercially as a reference standard, understanding its synthesis is valuable for research purposes.

Rationale for Synthetic Strategy

A common and efficient method for synthesizing N-alkylated amines like Bumetanide and its analogues is through reductive amination[15][16]. This strategy involves reacting a primary amine with an aldehyde (or ketone) to form an imine, which is then reduced in situ to the corresponding secondary amine. This approach is often preferred due to its high yield and operational simplicity.

An alternative pathway involves the hydrolysis of the corresponding ethyl ester, a common synthetic precursor.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a known procedure for the synthesis of this compound[14].

Objective: To synthesize 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid via hydrolysis.

Materials:

-

Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate (1 g)

-

1N Sodium Hydroxide (15 mL)

-

4N Hydrochloric Acid

-

Steam bath, beakers, pH meter/strips, filtration apparatus

Procedure:

-

Dissolution: Dissolve 1 g of Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate in 15 mL of 1N sodium hydroxide in a suitable flask.

-

Hydrolysis: Heat the solution on a steam bath for 1 hour. This saponification step converts the ethyl ester to a sodium carboxylate salt.

-

Cooling: After heating, remove the flask from the steam bath and allow it to cool to room temperature.

-

Precipitation: Slowly add 4N hydrochloric acid to the cooled solution while stirring. Monitor the pH continuously.

-

Isolation: Continue adding HCl until the pH of the solution reaches 2.5. The target compound, 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid, will precipitate out as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Self-Validation: The success of the synthesis is validated through characterization of the final product using techniques like melting point determination, NMR, and MS to confirm its identity and purity, ensuring it matches the expected structure.

Structural Elucidation and Analytical Methodologies

Confirming the molecular structure of this compound requires a combination of spectroscopic and chromatographic techniques. Each technique provides orthogonal data, which, when combined, offers unambiguous proof of structure.

Mass Spectrometry (MS)

Causality: MS is the gold standard for determining the molecular weight of a compound and providing fragmentation data that reveals its substructures. For Bumetanide and its analogues, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it is well-suited for analyzing polar, non-volatile molecules in complex matrices[17][18].

Expected Fragmentation Pattern: Based on the known fragmentation of Bumetanide[18], the N-propyl analogue is expected to show characteristic ions.

-

Parent Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 351.1. This confirms the molecular weight of 350.39 Da.

-

Key Fragments: Fragmentation would likely involve the loss of the sulfamoyl group (-SO₂NH₂) and cleavages around the propylamino and phenoxy moieties. A prominent fragment corresponding to the loss of the propylamino side chain and carboxylic acid group would yield ions that help differentiate it from other analogues.

Protocol: LC-MS/MS Analysis

-

Chromatography:

-

Column: C18 column (e.g., Hypurity C18, 4.6 x 50 mm, 5 µm)[18].

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Analysis: Full scan mode to detect the [M+H]⁺ ion (m/z 351.1).

-

Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. The transition from a precursor ion to a specific product ion (e.g., m/z 351.1 → product ion) can be used for highly selective quantification in a Selected Reaction Monitoring (SRM) experiment.

-

Caption: General workflow for LC-MS based structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms. For this compound, NMR is essential to confirm the presence and connectivity of the propyl group and to verify the substitution pattern on the aromatic rings.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Propyl Group: A characteristic triplet for the terminal methyl (-CH₃) group, a sextet for the adjacent methylene (-CH₂-), and a quartet/triplet for the methylene attached to the nitrogen (-NH-CH₂-). This pattern is distinct from the butyl group signals in Bumetanide[15].

-

Aromatic Protons: A complex series of multiplets for the protons on the two benzene rings.

-

Amine and Acid Protons: Broad singlets for the -NH and -COOH protons, which are exchangeable with D₂O.

-

Sulfamoyl Protons: A broad singlet for the -SO₂NH₂ protons.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent as it can dissolve the polar compound and its residual proton signal does not interfere with key regions of the spectrum.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons. This provides irrefutable proof of the propyl group's connectivity.

Conclusion

This compound is a critical compound for the comprehensive quality assessment of the diuretic Bumetanide. This guide has established its definitive molecular identity, summarized its key physicochemical properties, and provided detailed, scientifically-grounded protocols for its synthesis and structural elucidation. By explaining the causality behind the selection of analytical techniques such as LC-MS and NMR, this document equips researchers and quality control professionals with the necessary knowledge to confidently identify, quantify, and manage this important impurity. The application of these self-validating methodologies ensures the scientific integrity required for regulatory compliance and advanced pharmaceutical research.

References

-

Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12), 555-565. Available at: [Link][4][7]

-

Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(4), 857-860. Available at: [Link][15][16]

-

Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2471, Bumetanide. Retrieved from [Link][8]

-

Hays, P. A., et al. (2008). Detection of Bumetanide in an Over-the-Counter Dietary Supplement. Journal of Analytical Toxicology, 32(4), 277–283. Available at: [Link][17]

-

Feit, P. W. (1977). Bumetanide--the way to its chemical structure. Journal of clinical pharmacology, 17(10 Pt 2), 53-59. Available at: [Link][9]

-

Al-Ghadeer, A. H., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5849. Available at: [Link][18]

-

Allmpus. (n.d.). Bumetanide Propyl Analogue | this compound. Retrieved from [Link][11]

-

Brater, D. C. (2023). Bumetanide. In StatPearls. StatPearls Publishing. Available at: [Link][1]

-

Wikipedia contributors. (2023). Bumetanide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]

-

U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. Retrieved from [Link][3]

Sources

- 1. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bumetanide - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. veeprho.com [veeprho.com]

- 7. Metabolism of Bumetanide | Semantic Scholar [semanticscholar.org]

- 8. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bumetanide--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. allmpus.com [allmpus.com]

- 12. clearsynth.com [clearsynth.com]

- 13. This compound | 28395-28-0 [chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. ijrpc.com [ijrpc.com]

- 16. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of N-Desbutyl-N-propyl Bumetanide

Foreword: Charting the Unexplored Territory of Bumetanide Analogs

For drug development professionals, researchers, and scientists, the exploration of established drug scaffolds presents a frontier for novel therapeutic discovery. Bumetanide, a potent loop diuretic, has a well-documented mechanism of action centered on the inhibition of Na-K-Cl cotransporters (NKCCs).[1][2][3][4] However, the pharmacological landscape of its derivatives, such as N-Desbutyl-N-propyl Bumetanide, remains largely uncharted. This guide provides a comprehensive, technically-grounded framework for understanding the putative mechanism of action of this compound. By integrating established principles of medicinal chemistry with proven experimental methodologies, we will construct a robust, albeit inferred, model of its molecular interactions and physiological effects. This document is designed not as a definitive statement, but as a guiding whitepaper for the rigorous scientific inquiry necessary to fully characterize this promising compound.

Foundational Understanding: The Mechanism of Action of Bumetanide

To comprehend the action of this compound, one must first master the pharmacology of its parent compound. Bumetanide exerts its potent diuretic effect by inhibiting the Na-K-Cl cotransporter, a protein crucial for ion transport across cell membranes.[3][4] There are two primary isoforms of this transporter:

-

NKCC1: Found ubiquitously throughout the body, including in epithelial tissues, the nervous system, and red blood cells. It plays a key role in regulating cell volume and intracellular chloride concentrations.[1][5]

-

NKCC2: Primarily located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney. Its inhibition is the principal mechanism behind the diuretic effect of bumetanide.[1][2][6]

Bumetanide's inhibition of NKCC2 in the kidneys leads to a cascade of effects: reduced reabsorption of sodium, potassium, and chloride ions, which in turn increases water excretion (diuresis).[3][4]

The Molecular Interaction

Bumetanide, an aminobenzoic acid derivative, binds to the chloride-binding site of the NKCC transporter.[3] This competitive inhibition prevents the normal transport of ions, leading to the observed physiological effects. The structure of bumetanide is finely tuned for this interaction, with key functional groups contributing to its binding affinity and potency.

The Principle of Analogs: Structure-Activity Relationships (SAR) of Bumetanide Derivatives

The development of bumetanide in the 1960s was the result of systematic structure-activity studies on a vast library of approximately 5,000 3-amino-5-sulfamoylbenzoic acid derivatives.[1][2] These studies have provided a rich dataset from which we can infer the properties of novel analogs.

This compound, as its name implies, is a structural analog of bumetanide where the N-butyl side chain is replaced by an N-propyl group. This seemingly minor modification can have significant implications for the compound's pharmacological profile. Studies on other bumetanide derivatives have demonstrated that alterations to the side chains can variably affect the potency of inhibition for both NKCC1 and NKCC2.[5]

The lipophilicity and steric bulk of the N-alkyl group are critical determinants of a derivative's interaction with the transporter's binding pocket. A shorter alkyl chain, such as a propyl group, may alter the compound's fit within the binding site, potentially affecting its affinity and selectivity for NKCC1 versus NKCC2.

Inferred Mechanism of Action of this compound

Based on the foundational knowledge of bumetanide and the principles of SAR, we can propose a primary mechanism of action for this compound:

It is hypothesized that this compound functions as an inhibitor of the Na-K-Cl cotransporters, NKCC1 and NKCC2.

The substitution of the N-butyl group with an N-propyl group is expected to modulate its potency and selectivity profile. It is plausible that the smaller N-propyl group may lead to a differential affinity for the two isoforms compared to the parent compound. This could translate into a different therapeutic window, potentially with altered diuretic efficacy or off-target effects.

Visualizing the Core Mechanism

Caption: Inferred mechanism of this compound inhibiting the NKCC transporter.

Experimental Validation: A Roadmap for Characterization

To move from an inferred mechanism to a scientifically validated one, a series of rigorous experiments are necessary. The following protocols are designed to elucidate the precise mechanism of action of this compound.

In Vitro Characterization: Transporter Inhibition Assays

The foundational step is to determine the inhibitory potency of this compound on the two NKCC isoforms. The Xenopus laevis oocyte expression system is a robust and widely accepted model for this purpose.[2][5]

Experimental Protocol: NKCC Inhibition Assay in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject oocytes with cRNA encoding for human NKCC1A and NKCC2A, respectively. A control group should be injected with water.

-

Incubation: Incubate the oocytes for 3-5 days to allow for protein expression.

-

Ion Flux Assay:

-

Prepare a standard uptake solution containing radioactive ⁸⁶Rb⁺ (as a tracer for K⁺).

-

Pre-incubate the oocytes in a chloride-free medium to inactivate the transporters.

-

Initiate the uptake by transferring the oocytes to the uptake solution containing varying concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M). A control group with bumetanide should be run in parallel.

-

After a defined incubation period (e.g., 60 minutes), wash the oocytes to remove extracellular ⁸⁶Rb⁺.

-

Lyse the oocytes and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for both NKCC1A and NKCC2A.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining IC₅₀ of this compound on NKCC isoforms.

Cellular Assays: Assessing Effects on Intracellular Chloride

To confirm the functional consequences of NKCC1 inhibition in a more physiologically relevant system, a cell-based assay measuring intracellular chloride concentration is recommended. Genetically encoded chloride indicators, such as SuperClomeleon, are powerful tools for this purpose.

Experimental Protocol: Fluorescent Chloride Indicator Assay

-

Cell Line Selection: Use a cell line that expresses a high level of endogenous NKCC1 (e.g., HEK-293 cells).

-

Transfection: Transfect the cells with a plasmid encoding a ratiometric chloride-sensitive fluorescent protein.

-

Cell Culture: Culture the transfected cells until they reach a suitable confluency for imaging.

-

Live-Cell Imaging:

-

Mount the cells on a perfusion chamber on a fluorescence microscope.

-

Establish a baseline fluorescence ratio.

-

Perfuse the cells with a solution containing this compound and monitor the change in the fluorescence ratio over time.

-

Induce a chloride influx (e.g., by altering the extracellular ion concentrations) in the presence and absence of the compound.

-

-

Data Analysis:

-

Quantify the change in the fluorescence ratio, which corresponds to the change in intracellular chloride concentration.

-

Compare the effect of this compound to that of bumetanide.

-

Ex Vivo and In Vivo Studies: Evaluating Physiological Effects

The ultimate validation of the mechanism of action requires moving into more complex biological systems.

-

Ex Vivo Studies: Isolated perfused kidney models can be used to assess the diuretic and natriuretic effects of this compound in a controlled environment.

-

In Vivo Studies: Animal models (e.g., rodents) are essential for evaluating the pharmacokinetic and pharmacodynamic properties of the compound. Key parameters to measure include urine output, electrolyte excretion, and blood pressure.

Data Presentation and Interpretation

The data generated from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation and comparison with the parent compound, bumetanide.

Table 1: Comparative Inhibitory Potency

| Compound | NKCC1A IC₅₀ (µM) | NKCC2A IC₅₀ (µM) | Selectivity Ratio (NKCC2A/NKCC1A) |

| Bumetanide | Expected ~0.68[5] | Expected ~4.0[5] | ~5.9 |

| This compound | To be determined | To be determined | To be determined |

Conclusion: A Path Forward for a Novel Derivative

While direct experimental data on this compound is not yet available in the public domain, a robust and scientifically sound hypothesis for its mechanism of action can be constructed. By leveraging our extensive understanding of bumetanide and the principles of structure-activity relationships, we infer that this compound acts as an inhibitor of the NKCC1 and NKCC2 cotransporters. The substitution of the N-butyl with an N-propyl group is likely to modulate its inhibitory potency and selectivity.

The experimental roadmap outlined in this guide provides a clear path for the comprehensive characterization of this compound. The successful execution of these studies will not only elucidate the precise mechanism of action of this compound but also contribute to the broader understanding of the pharmacology of bumetanide derivatives, potentially paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

- Löscher, W., & Kaila, K. (2021). CNS pharmacology of NKCC1 inhibitors. Neuropharmacology, 108910.

- Lykke, K., et al. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 172(21), 5149-5162.

-

Lykke, K., et al. (2016). The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. Epilepsy & Behavior, 57, 19-26. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. [Link]

-

ResearchGate. (n.d.). Diuretic effect of bumetanide derivatives with modifications in R1, R3, R4 or R5 position and inhibitory effect of these derivatives on hNKCC2A. [Link]

-

ResearchGate. (n.d.). The search for NKCC1-selective drugs for the treatment of epilepsy: Structure–function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bumetanide?[Link]

-

Pharmaffiliates. (n.d.). This compound-d5. [Link]

-

Pharmacy Freak. (2025). Mechanism of Action of Bumetanide. [Link]

-

PubMed. (1981). Bumetanide--the way to its chemical structure. [Link]

-

RxList. (n.d.). Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Allmpus. (n.d.). Bumetanide Propyl Analogue | this compound. [Link]

Sources

- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bumetanide? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological profile of N-Desbutyl-N-propyl Bumetanide

An In-Depth Technical Guide to the Projected Pharmacological Profile of N-Desbutyl-N-propyl Bumetanide

Executive Summary

This compound represents a novel, structurally distinct analog of the potent loop diuretic, bumetanide. While empirical data on this specific molecule is not publicly available, its pharmacological profile can be projected with a high degree of scientific confidence by leveraging the extensive structure-activity relationship (SAR) data of bumetanide and its derivatives.[1][2] This guide synthesizes established principles of medicinal chemistry and pharmacology to construct a detailed, hypothetical profile for this compound. We will explore its projected mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. Furthermore, this document provides robust, field-proven experimental protocols for the empirical validation of these projections, designed to guide researchers in their drug discovery and development efforts.

Introduction: The Rationale for a New Bumetanide Analog

Bumetanide is a high-ceiling loop diuretic that has been a cornerstone in the management of edematous states for decades.[3][4] Its mechanism involves the potent inhibition of the Na-K-2Cl cotransporter (NKCC), primarily the kidney-specific isoform NKCC2, located in the thick ascending limb of the Loop of Henle.[2][5][6] The chemical structure of bumetanide, a 3-amino-5-sulfamoylbenzoic acid derivative, has been the subject of numerous modifications to explore and optimize its diuretic properties.[1][7]

This compound is defined by a specific modification at the R3 position: the replacement of the N-butyl side chain of the parent molecule with an N-propyl side chain. This seemingly minor alteration can have significant implications for the molecule's interaction with its target, its metabolic stability, and its overall pharmacokinetic profile. Understanding these potential changes is crucial for evaluating its therapeutic potential.

Projected Mechanism of Action and Pharmacodynamics

The diuretic effect of bumetanide and its analogs is intrinsically linked to their ability to inhibit NKCC transporters. The core of our analysis, therefore, begins with the projected interaction of this compound with these critical ion channels.

Primary Molecular Target: NKCC2

The primary target for this compound is anticipated to be the NKCC2 isoform (encoded by the SLC12A1 gene) , which is predominantly expressed on the apical membrane of epithelial cells in the thick ascending limb of the kidney.[2][5] By binding to the chloride-binding site of this transporter, loop diuretics competitively inhibit the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.[5][8] This inhibition disrupts the generation of the hypertonic medullary interstitium, leading to a powerful diuretic and natriuretic effect.[9]

Structure-Activity Relationship (SAR) Insights

The potency of bumetanide derivatives is highly dependent on the substituents of the 3-amino-5-sulfamoylbenzoic acid scaffold.[1]

-

The Alkyl Side Chain (R3 Position): The N-butyl side chain of bumetanide is a key determinant of its potency. Studies on various analogs have shown that modifications at this position can significantly alter activity. Replacing the butylamino group with a bulkier group like benzylamino has been shown to markedly reduce potency, suggesting a specific spatial and lipophilic requirement in the binding pocket.[1] Shortening the alkyl chain from butyl to propyl in this compound leads to a slight reduction in lipophilicity. This may result in a modest decrease in binding affinity for NKCC2 compared to the parent compound, bumetanide.

-

Secondary Target (NKCC1): The ubiquitous NKCC1 isoform, involved in cell volume regulation and neuronal chloride homeostasis, is also inhibited by bumetanide, often with near-equal potency to NKCC2.[10][11][12] This lack of selectivity is associated with side effects such as ototoxicity.[12] It is projected that this compound will also inhibit NKCC1, and significant selectivity for NKCC2 over NKCC1 is not expected without further structural modifications.

Projected Potency and Efficacy

Based on SAR, this compound is projected to be a potent loop diuretic, though likely possessing slightly lower potency than bumetanide due to the shortened N-alkyl chain. The overall diuretic efficacy, however, is expected to be high, characteristic of this class of drugs.

Experimental Protocol: In Vitro NKCC1/NKCC2 Inhibition Assay

To empirically determine the inhibitory potency (IC₅₀) and selectivity, a cell-based ion influx assay is essential.

Objective: To quantify the inhibitory effect of this compound on human NKCC1 and NKCC2 activity.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells (or a similar suitable cell line deficient in endogenous NKCC activity).

-

Separately transfect cell populations with plasmids encoding either human NKCC1 or human NKCC2. Allow 24-48 hours for protein expression.

-

-

Assay Preparation:

-

Plate the transfected cells in 96-well microplates.

-

Prior to the assay, wash the cells and incubate them in a chloride-free buffer to stimulate NKCC activity.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound, bumetanide (as a positive control), and a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with the compounds for 10-15 minutes.

-

-

Ion Influx Measurement:

-

Initiate ion influx by adding an assay buffer containing a radioactive tracer, such as ⁸⁶Rb⁺ (a surrogate for K⁺).[13]

-

Alternatively, a non-radioactive, fluorescence-based method can be used, such as a chloride-sensitive fluorescent dye (e.g., MQAE) or a thallium influx assay.[13][14][15]

-

Allow the influx to proceed for a defined period (e.g., 5-10 minutes).

-

-

Data Acquisition and Analysis:

-

Terminate the influx by rapidly washing the cells with an ice-cold stop buffer.

-

Lyse the cells and measure the intracellular tracer concentration using a scintillation counter (for ⁸⁶Rb⁺) or a fluorescence plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

-

Caption: Workflow for the in vitro NKCC1/NKCC2 inhibition assay.

Projected Pharmacokinetic Profile

The journey of a drug from administration to elimination is critical for its therapeutic effect. The structural change in this compound is expected to most significantly impact its metabolism.

| PK Parameter | Bumetanide (Reference) | This compound (Projected) | Rationale for Projection |

| Absorption | Rapid and nearly complete oral absorption (>95%).[16] | Rapid and high oral absorption. | Minor change in lipophilicity is unlikely to significantly alter passive diffusion across the gut wall. |

| Distribution | High plasma protein binding (93-96%).[17] Vd ≈ 25 L.[18] | High plasma protein binding (>90%). Similar Vd. | The acidic carboxyl group and overall structure, which are major drivers of albumin binding, are retained. |

| Metabolism | Primarily hepatic oxidation of the N-butyl side chain by CYP450 enzymes.[17][19][20] | Primarily hepatic oxidation of the N-propyl side chain. Potentially a different rate of metabolism. | The N-propyl chain is also a substrate for CYP450 oxidation. The shorter chain may alter the rate of metabolism, which could affect the half-life and duration of action. |

| Excretion | Primarily renal, with ~80% of a dose excreted in urine (about 50% as unchanged drug).[17] | Primarily renal. The ratio of unchanged drug to metabolites may differ from bumetanide. | Excretion pathway is unlikely to change, but the metabolic rate will influence the amount of active, unchanged drug reaching the renal tubules.[19][21] |

| Half-life | ~1 to 1.5 hours.[19][22] | Potentially similar or slightly shorter. | Highly dependent on the rate of metabolism. A faster metabolic rate would lead to a shorter half-life. |

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance rate of this compound in liver microsomes.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a stock solution of the test compound and positive control (e.g., a rapidly metabolized drug like verapamil) in an appropriate solvent.

-

Prepare an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes (e.g., human, rat, dog), and the test compound.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693 / k).

-

Calculate intrinsic clearance (CLint) from the half-life and microsomal protein concentration.

-

Caption: Workflow for the in vitro metabolic stability assay.

Projected In Vivo Profile and Preclinical Assessment

The ultimate test of a diuretic is its performance in a living system. The in vivo profile of this compound will be the aggregate of its potency and pharmacokinetic properties.

Expected Effects

-